[4-(Pyridin-4-yl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
112170-33-9 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-pyridin-4-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,6-7,9-10H,5H2 |
InChI Key |
MBRDVWDREQOFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of [4-(Pyridin-4-yl)phenyl]acetonitrile can be approached through several modern synthetic strategies, primarily revolving around the formation of the carbon-carbon bond between the phenyl and pyridine (B92270) rings.
Cross-coupling reactions are a powerful tool for this purpose. The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a viable method. nih.govias.ac.inmdpi.com For instance, 4-cyanomethylphenylboronic acid or its esters could be coupled with a 4-halopyridine. Conversely, a 4-pyridylboronic acid derivative can be reacted with a halide-substituted phenylacetonitrile (B145931). nih.gov The Negishi coupling, which utilizes an organozinc reagent, offers another effective route for the formation of the biaryl linkage. wikipedia.orgorganic-chemistry.orgacs.orgorgsyn.org
A plausible synthetic route to a derivative, (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile (p-DBCNPy), involves the Knoevenagel condensation of 4-pyridylacetonitrile with 4-(di-p-tolylamino)benzaldehyde. This reaction underscores the utility of 4-pyridylacetonitrile as a key precursor. nih.gov
While specific experimental data for the parent compound is not extensively detailed in publicly available literature, the characterization of its derivatives provides insight into the expected spectroscopic signatures. For instance, the derivative p-DBCNPy has been characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.gov
Applications in Advanced Chemical Sciences
Role as a Key Intermediate and Building Block in Organic Synthesis
The unique arrangement of functional groups in [4-(Pyridin-4-yl)phenyl]acetonitrile provides a platform for a wide range of chemical transformations. The acidic methylene (B1212753) bridge adjacent to both the phenyl ring and the cyano group, combined with the nucleophilic pyridine (B92270) nitrogen, underpins its utility as a versatile synthon.
Construction of Diverse Heterocyclic Scaffolds (e.g., Indolizines, Diaryl Urea (B33335) Derivatives)
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Pyridylacetonitriles, as a class, are well-established precursors for such scaffolds.
Indolizines: Indolizine (B1195054) is a heterocyclic aromatic compound consisting of a fused pyridine and pyrrole (B145914) ring system. jbclinpharm.org This core is present in numerous natural products and pharmacologically active molecules. nih.govijettjournal.org The synthesis of indolizines can be achieved through various pathways, including 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides. jbclinpharm.orgijettjournal.org Pyridylacetonitrile derivatives are key starting materials for generating these reactive intermediates. For instance, palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates provides an efficient route to polysubstituted indolizines. organic-chemistry.org While this specific example utilizes the 2-pyridyl isomer, the fundamental reactivity of the activated methylene group in the acetonitrile (B52724) moiety is a shared characteristic, suggesting the applicability of this compound in similar synthetic strategies.
Diaryl Urea Derivatives: Diaryl ureas are a significant class of compounds with a broad spectrum of pharmaceutical applications, including use as anticancer agents like Sorafenib. nih.govresearchgate.net The synthesis of these molecules typically involves the reaction of an arylamine with an aryl isocyanate. Although direct synthesis from this compound is not prominently documented, its structure represents a valuable starting point. The nitrile group can be reduced to a primary amine (-(CH2)2NH2) or hydrolyzed to a carboxylic acid, which can then be converted to an isocyanate via a Curtius rearrangement. These transformations would convert this compound into the necessary precursors for diaryl urea synthesis.
| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |
| Indolizines | 1,3-Dipolar cycloaddition of pyridinium ylides with dipolarophiles. | Serves as a precursor to the pyridinium ylide intermediate. |
| Diaryl Urea Derivatives | Reaction of an arylamine with an aryl isocyanate. | Can be chemically modified (e.g., reduction of the nitrile) to form the required amine or isocyanate precursor. nih.gov |
Precursor for Ligand Synthesis in Coordination Chemistry
The field of coordination chemistry relies on the design and synthesis of ligands that can bind to metal ions, forming complexes with specific properties and applications, from catalysis to materials science. This compound possesses two key functional groups that can participate in metal coordination: the nitrogen atom of the pyridine ring and the nitrile group.
Pyridine Moiety: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a classic Lewis base, capable of coordinating to a wide variety of metal centers. jscimedcentral.com
Nitrile Moiety: The nitrile group can also coordinate to transition metals, typically in an end-on fashion through the nitrogen lone pair, although side-on coordination is also possible. Nitrile ligands are generally weakly coordinating and can be easily displaced, making them useful as temporary ligands in catalytic cycles. wikipedia.org
The bifunctional nature of this compound allows it to act as a precursor for bidentate or polydentate ligands. The active methylene group can be functionalized to introduce additional donor atoms, leading to chelating ligands that form stable complexes with metal ions. For example, α-aminonitriles, which can be synthesized from related phenylacetonitrile (B145931) precursors, have been used as chelating ligands through two nitrogen atoms. rdd.edu.iq This potential for creating tailored ligands makes this compound a valuable building block for inorganic chemists.
Strategies for Complex Molecular Architecture Development
The development of complex molecular architectures is crucial for advancing drug discovery and materials science. This compound serves as a building block in strategies aimed at constructing larger, functional molecules through carbon-carbon bond-forming reactions.
A key reaction is the Knoevenagel condensation, where the active methylene group of the acetonitrile reacts with aldehydes or ketones. This reaction is exemplified by the synthesis of (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, a structurally related compound, which is formed by the condensation of 4-(2-pyridyl)benzaldehyde (B194268) with phenylacetonitrile. researchgate.net This strategy demonstrates how the [4-(pyridin-4-yl)phenyl] moiety can be coupled with other aromatic systems via a newly formed carbon-carbon double bond, extending the π-conjugated system. Such reactions are fundamental to creating complex structures with tailored electronic and photophysical properties. Furthermore, the development of ligand-controlled catalytic systems allows for divergent synthesis pathways, enabling the creation of different complex scaffolds like isoquinolones and isoindolinones from the same starting materials, highlighting the sophisticated strategies in which such building blocks can be employed. acs.org
Contributions to Materials Science
The inherent properties of the aromatic pyridine and phenyl rings, along with the polar nitrile group, make this compound an attractive component for the design of advanced functional materials.
Integration into Polymer Composites for Enhanced Thermal and Mechanical Properties
The incorporation of rigid, aromatic structures into polymer backbones is a well-established method for enhancing the thermal stability and mechanical strength of materials. semanticscholar.orgmdpi.com Aromatic compounds can increase the glass transition temperature (Tg) of polymers and improve their resistance to degradation at high temperatures. While specific studies detailing the integration of this compound into polymer composites are not widely reported, the structural motifs it contains are known to impart desirable properties. For instance, the introduction of aromatic acetylene (B1199291) compounds into thermoplastic polyurethane elastomers has been shown to significantly improve tensile strength and thermal stability. mdpi.comnih.gov The rigid, planar structure of the pyridyl-phenyl unit in this compound suggests it could serve a similar reinforcing role if incorporated into polymer chains, either as a pendant group or as part of the main chain.
Development of Functional Materials with Specific Electronic or Optical Properties
The extended π-conjugation across the pyridyl and phenyl rings in this compound and its derivatives is a key feature for the development of materials with interesting electronic and optical properties. These materials are relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.
Research on closely related acrylonitrile (B1666552) derivatives has shown that their photoluminescence properties are highly dependent on molecular structure and solid-state packing. researchgate.net For example, (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile exists in different polymorphic forms, each exhibiting distinct fluorescence emission properties due to variations in intermolecular interactions. researchgate.net This phenomenon, known as aggregation-induced emission or polymorphism-dependent emission, is of great interest for creating smart materials that respond to external stimuli. The synthesis of such compounds from pyridyl-benzaldehydes and phenylacetonitriles highlights a direct pathway from building blocks like this compound to optically active materials. researchgate.net The combination of a donor (phenyl group) and an acceptor (pyridyl and nitrile groups) within the molecular structure also suggests potential for creating materials with nonlinear optical (NLO) properties. acs.org
| Property | Relevant Structural Feature | Potential Application |
| Enhanced Thermal Stability | Rigid aromatic (phenyl and pyridine) rings. | High-performance polymer composites. |
| Enhanced Mechanical Strength | Rigid aromatic (phenyl and pyridine) rings. | Reinforced polymer composites. |
| Fluorescence/Luminescence | Extended π-conjugated system. | Organic light-emitting diodes (OLEDs), chemical sensors. researchgate.net |
| Nonlinear Optical (NLO) Activity | Donor-acceptor π-conjugated structure. | Optical switching and data storage devices. nih.gov |
Supramolecular Chemistry and Self-Assembly
The distinct functional groups within this compound make it an excellent building block in supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures through non-covalent interactions.
The compound possesses two primary sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. The pyridine moiety is a well-established Lewis base that readily coordinates to a wide variety of transition metals, forming stable complexes. mdpi.com Similarly, nitrile groups can act as ligands, though they are generally weaker bases and often form more labile bonds. researchgate.net This dual functionality allows this compound to act as a versatile linker in the construction of coordination polymers and networks. rsc.orgresearchgate.net
Depending on the metal center, its preferred coordination geometry, and the reaction conditions, this ligand can bridge metal ions to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. rsc.org The directional nature of the metal-pyridine bond is a key factor in controlling the resulting architecture of these networks. mdpi.com
| Functional Group | Coordination Behavior | Resulting Structures |
| Pyridine | Acts as a strong Lewis base (L-type ligand), forming directional bonds with metal centers. mdpi.com | Forms the primary linkages in coordination polymers and metal-organic frameworks (MOFs). rsc.org |
| Nitrile | Functions as a weaker, soft L-type ligand, capable of N-coordination. researchgate.net | Can act as a secondary coordination site or a labile ligand, potentially influencing network dimensionality and properties. researchgate.netrsc.org |
Pyridinium-derived zwitterions, which are neutral molecules containing both a positive and a negative charge, have emerged as a promising class of building blocks for crystal engineering. jove.com These compounds can be synthesized through straightforward solution-based methods under mild conditions. While zwitterions derived directly from this compound are not specifically detailed in the literature, its structure serves as a clear precursor. The pyridine nitrogen can be alkylated to form a positively charged pyridinium ion. Subsequent chemical modification of another part of the molecule to introduce a negatively charged group (such as a carboxylate or sulfonate) would yield a zwitterion.
These zwitterionic building blocks are particularly effective at forming robust, extended structures through a combination of electrostatic interactions and strong hydrogen bonds. mdpi.comjove.com For instance, ionic hydrogen bonds between a cationic pyridinium group and an anionic group on an adjacent molecule can lead to the self-assembly of well-defined 1D chains or more complex networks. mdpi.comrsc.org The predictable and robust nature of these interactions makes pyridinium-derived zwitterions highly valuable for the rational design of new ionic and metal-organic frameworks.
Coordination-driven self-assembly is a powerful strategy that utilizes the highly directional nature of metal-ligand bonds to construct well-defined, discrete supramolecular structures. mdpi.com In this approach, organic ligands with specific geometries (e.g., linear or angular bis-pyridyls) are combined with metal precursors that have specific coordination angles (e.g., 90° square-planar Pt(II) or 180° linear acceptors). mdpi.com
Molecules like this compound can be incorporated into larger ditopic ligands used in these assemblies. The combination of such ligands with appropriate metal corners leads to the spontaneous formation of finite, soluble metallomacrocycles with predetermined shapes and sizes, such as rectangles and hexagons. mdpi.com For example, the self-assembly of a 120° bis-pyridyl donor with a 120° di-Pt(II) acceptor can result in the formation of highly symmetric, hexagonal metallodendrimers. mdpi.com This modular approach allows for precise control over the final architecture and enables the incorporation of various functional groups into the final structure.
| Ligand Geometry | Metal Acceptor Geometry | Resulting Metallomacrocycle Shape |
| Linear (180°) ditopic pyridyl ligand | 90° square-planar metal complex | Tetranuclear Metallarectangle |
| 120° ditopic pyridyl donor | 120° di-Pt(II) acceptor | Hexagonal Metallacycle mdpi.com |
| Tetratopic pyridyl ligand | Half-sandwich Rh(III) clips | Tetranuclear Organometallic Handcuffs |
The self-assembly processes involving linkers like this compound can also lead to the formation of porous supramolecular materials. When coordination polymers are constructed from N-rich linkers, the resulting frameworks can exhibit voids or channels, leading to porous 3D structures. rsc.org
The formation of these porous aggregates is often guided by a combination of metal-ligand coordination and other non-covalent interactions. For example, in certain lead(II) complexes, weaker interactions such as tetrel bonds (TtBs) between lead and sulfur atoms of adjacent species can enforce the formation of a larger supramolecular aggregate with a porous nature. The ability to form such materials is significant for applications in guest adsorption, separation, and catalysis. rsc.org
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to predict a wide range of physicochemical properties and to gain insight into the molecule's structure and reactivity.
Theoretical studies can be used to calculate the energy-optimized molecular geometry, vibrational frequencies, and electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting electronic properties and potential applications in organic electronics. Furthermore, computational models can generate electrostatic potential (ESP) surfaces, which reveal regions of positive and negative potential on the molecule's surface. This information is crucial for predicting sites of nucleophilic or electrophilic attack and for understanding how the molecule will engage in intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern its self-assembly behavior. jove.com
| Computational Method | Predicted Properties and Insights |
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and bond angles. |
| Vibrational normal modes (for comparison with experimental IR/Raman spectra). | |
| Frontier Molecular Orbital (FMO) Analysis | Energy levels of HOMO and LUMO, HOMO-LUMO gap (related to electronic properties and reactivity). |
| Natural Population Analysis (NPA) | Calculation of partial atomic charges within the molecule. |
| Electrostatic Potential (ESP) Mapping | Visualization of electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Investigation of Electronic Structure and Reactivity Mechanisms through Computational Models
The electronic structure is fundamentally described by the arrangement of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key determinants of chemical reactivity. For this compound, the pyridine ring acts as an electron-withdrawing group, influencing the electron density across the entire molecule. Computational studies on related pyridine derivatives show that the nitrogen atom and the aromatic system significantly impact the electronic landscape. nih.goveurjchem.com
Reactivity mechanisms can be explored by mapping the molecule's electrostatic potential (ESP). These maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the pyridine ring is expected to be a primary site for electrophilic attack, while the delocalized π-system of the aromatic rings can participate in various reactions. Computational methods can model reaction pathways and calculate the energy barriers for transition states, providing a quantitative understanding of reaction kinetics. mit.eduosti.gov For instance, studies on the reactivity of benzyl (B1604629) cyanide and related nitriles utilize computational models to explore mechanisms of reactions such as additions and cyclizations. researchgate.net
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound based on Analogous Compounds Data is illustrative and derived from computational studies on structurally similar pyridine derivatives.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability |
Molecular Modeling and Density Functional Theory (DFT) Investigations of this compound and its Derivatives
DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate a range of molecular properties. researchgate.net These include vibrational frequencies (for comparison with experimental IR and Raman spectra), atomic charges (to understand charge distribution), and dipole moments. eurjchem.com For derivatives of this compound, DFT can predict how different substituents on the phenyl or pyridine rings would alter the electronic properties, such as the HOMO-LUMO gap, which in turn affects the molecule's potential applications in materials science. rsc.org
Computational studies on solvated lithiated phenylacetonitrile have demonstrated that theoretical calculations can accurately predict the preferred constitutional isomer and aggregation states, highlighting the importance of including solvent effects in the models. nih.gov Such approaches would be invaluable for understanding the behavior of this compound in solution.
Table 2: Illustrative Geometric Parameters of this compound Optimized by DFT (B3LYP/6-31G(d,p)) Values are based on typical bond lengths and angles from DFT studies on 4,4'-bipyridine (B149096) and phenylacetonitrile.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Pyridine C-N | 1.34 Å |
| Bond Length | Phenyl C-C (inter-ring) | 1.49 Å |
| Bond Length | Phenyl C-CH₂ | 1.51 Å |
| Bond Length | C-C≡N | 1.47 Å |
| Bond Length | C≡N | 1.16 Å |
| Dihedral Angle | Pyridine-Phenyl | ~37° |
Computational Approaches to Understanding Intermolecular Interactions
The way this compound molecules interact with each other and with other molecules is crucial for its properties in the solid state and in solution. Computational methods provide deep insights into these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.
The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, a key interaction in molecular recognition and crystal engineering. Computational studies on pyridine-containing compounds have extensively modeled these interactions. nih.gov The two aromatic rings (phenyl and pyridyl) allow for significant π-π stacking interactions. Theoretical investigations on pyridine dimers have shown that the most stable configuration is an antiparallel-displaced geometry, driven by a combination of electrostatic and dispersion forces. researchgate.net The inclusion of electron correlation in computational methods, for example through Møller-Plesset perturbation theory (MP2), is crucial for accurately describing these stacking interactions. researchgate.net
Advanced computational techniques such as Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI) analysis, and the Quantum Theory of Atoms in Molecules (AIM) can be used to visualize and quantify these weak interactions. rsc.org These methods help to understand how substituents and molecular conformation affect the nature and strength of intermolecular forces, which ultimately govern the packing of molecules in crystals and their behavior in condensed phases.
Table 3: Types of Intermolecular Interactions in this compound and Computational Methods for Their Study
| Interaction Type | Description | Relevant Computational Methods |
| Hydrogen Bonding | The pyridine nitrogen acts as an acceptor for hydrogen bonds from donor molecules. | DFT, MP2, AIM |
| π-π Stacking | Face-to-face or offset stacking between the pyridine and phenyl rings of adjacent molecules. | MP2, Symmetry-Adapted Perturbation Theory (SAPT) |
| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-electron clouds of the aromatic rings. | DFT with dispersion correction, NCI analysis |
| Dipole-Dipole Interactions | Interactions arising from the molecule's permanent dipole moment, influenced by the nitrile and pyridine groups. | NBO analysis, Electrostatic Potential (ESP) Mapping |
Future Perspectives and Emerging Research Directions in 4 Pyridin 4 Yl Phenyl Acetonitrile Chemistry
Exploration of Novel and Highly Efficient Synthetic Pathways
While established methods for synthesizing phenylacetonitrile (B145931) derivatives exist, future research will likely focus on developing more sustainable, efficient, and scalable pathways to [4-(Pyridin-4-yl)phenyl]acetonitrile. Current methods often rely on multi-step procedures or harsh reaction conditions. A key direction will be the implementation of modern synthetic strategies that offer improved yields, reduced waste, and simpler operations.
One promising avenue is the refinement of one-pot, multi-component reactions. researchgate.net These reactions, which combine multiple starting materials in a single step to form a complex product, are inherently efficient and align with the principles of green chemistry. Another area of focus will be the application of advanced catalytic systems, such as transition metal catalysis, which can enable milder reaction conditions and higher selectivity. researchgate.net For instance, developments in cross-coupling reactions could provide direct and efficient routes to connect the phenyl and pyridine (B92270) rings. A patent has described a method involving the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl) acetate, which is noted for its high yield and operational simplicity. google.com This approach, along with traditional methods like the cyanidation of a corresponding benzyl (B1604629) halide, provides a baseline for future optimization. google.com
| Synthetic Strategy | Key Reactants | Typical Conditions | Potential Advantages | Reference |
| Decarboxylation | Ethyl 2-cyano-2-(pyridin-4-yl) acetate, Lithium Chloride | High temperature (100-160 °C) in DMSO | High yield, simple operation | google.com |
| Nucleophilic Substitution | 4-(chloromethyl)-4'-phenylpyridine, Alkali Metal Cyanide | Reflux in solvent, optional phase transfer catalyst | Utilizes common starting materials | google.com |
| Multi-component Reaction | Aromatic aldehydes, malononitrile, etc. | Catalytic (e.g., piperidine), reflux in ethanol | High atom economy, reduced waste, single step | researchgate.netnih.gov |
| Cross-Coupling Reactions | 4-halophenylacetonitrile, Pyridine boronic acid (or vice versa) | Transition metal catalyst (e.g., Palladium, Nickel) | High functional group tolerance, modularity | researchgate.netmdpi.com |
Expansion of Applications in Next-Generation Functional Materials
The distinct molecular structure of this compound makes it an attractive candidate for the development of next-generation functional materials. The π-conjugated system spanning the phenyl and pyridine rings suggests potential for interesting photophysical properties, while the pyridine nitrogen offers a reliable coordination site for creating larger structures.
Future research is expected to harness these features for applications in optoelectronics and sensing. Analogous compounds, such as acrylonitrile (B1666552) derivatives with a 4-(pyridin-2-yl)phenyl group, have been investigated for their optical properties and use in transparent films with visible light emission. researchgate.net This suggests that this compound could be a valuable precursor for new dyes, fluorescent probes, or components in organic light-emitting diodes (OLEDs).
Furthermore, the compound can serve as a functional ligand for modifying advanced porous materials. The incorporation of pyridine-containing ligands into covalent-organic frameworks (COFs) has been shown to enhance their environmental stability. rsc.org Therefore, this compound could be used to synthesize or post-synthetically modify COFs and metal-organic frameworks (MOFs), imparting new functionalities for applications in gas storage, separation, or catalysis.
| Potential Application Area | Relevant Molecular Feature | Projected Functionality | Supporting Evidence from Analogs |
| Optoelectronics | π-conjugated phenyl-pyridine system | Luminescence, charge transport | Acrylonitrile derivatives used in emissive films researchgate.net |
| Covalent-Organic Frameworks (COFs) | Pyridine nitrogen for covalent linkage | Enhanced stability, functional pore surface | Pyridine-modified COFs show improved air stability rsc.org |
| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a metal-coordinating site | Template for porous structures, catalytic centers | Pyridyl ligands are fundamental in MOF construction nih.gov |
| Polymer Science | Vinyl-functionalized phenyl-pyridine analogs | Building blocks for ordered polymer aggregates | Poly(4-(4-vinylphenylpyridine)) forms highly ordered structures rsc.org |
Development of Advanced Supramolecular Architectures with Tailored Properties
Supramolecular chemistry, which focuses on non-covalent interactions, is a field where this compound is expected to make a significant impact. The molecule is designed to act as a versatile tecton, or building block, for self-assembly processes. The pyridine nitrogen is a potent hydrogen bond acceptor and a coordination site for metal ions, while the aromatic rings can engage in π-π stacking interactions. nih.govresearchgate.net
Furthermore, the hydrogen bonding capabilities of the molecule can be exploited to create purely organic supramolecular assemblies. nih.gov Research into co-crystallization with complementary molecules, such as carboxylic acids or other hydrogen bond donors, could lead to the formation of novel crystalline materials with predictable structures and functions. nih.govresearchgate.net
| Interaction Type | Participating Group(s) | Resulting Supramolecular Structure | Potential Properties/Applications |
| Metal Coordination | Pyridine Nitrogen | Metal-Organic Frameworks (MOFs), Coordination Polymers | Porosity, Catalysis, Sensing |
| Hydrogen Bonding | Pyridine Nitrogen (as acceptor) | Co-crystals, Hydrogen-bonded networks | Crystal engineering, Controlled release |
| π-π Stacking | Phenyl and Pyridine Rings | Stacked columnar or layered structures | Electronic conductivity, Anisotropic properties |
| Dipole-Dipole | Cyano Group (Nitrile) | Ordered packing in solid state | Influence on crystal packing and bulk properties |
In-depth Computational Studies to Predict Reactivity and Design New Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. Future research will increasingly rely on in-depth computational studies to predict molecular properties, understand reaction mechanisms, and guide the design of new, superior derivatives.
Methods like Density Functional Theory (DFT) can be employed to calculate key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. frontiersin.org This information is vital for predicting the compound's potential in electronic applications and its chemical reactivity. Molecular dynamics simulations can provide insights into the self-assembly process, helping to predict how individual molecules will arrange themselves into larger supramolecular structures.
A particularly impactful application of computational studies will be in the rational design of new derivatives. By systematically modifying the core structure in silico—for example, by adding electron-donating or electron-withdrawing groups to the aromatic rings—researchers can screen for candidates with optimized properties before committing to laboratory synthesis. nih.gov Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions in the solid state, providing a deeper understanding of the forces that govern crystal packing. researchgate.netnih.gov This predictive power will be crucial for tailoring molecules for specific applications, from more efficient light-emitters to more selective ligands for supramolecular assembly.
| Computational Method | Predicted Property / Insight | Relevance to Research & Development |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity indices, vibrational frequencies | Predicts suitability for electronic materials; guides synthetic modifications frontiersin.org |
| Molecular Dynamics (MD) | Self-assembly behavior, conformational preferences | Simulates the formation of supramolecular structures and material morphologies |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Explains crystal packing; aids in the design of co-crystals and polymorphs nih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with specific properties | Guides the design of new derivatives with enhanced functionality |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Pyridin-4-yl)phenyl]acetonitrile, and how can purity be optimized?
- Methodology : A two-step procedure is commonly employed:
Quaternization : React 4-(pyridin-4-yl)benzaldehyde with 1-bromopropane in acetonitrile under reflux (24 hours), followed by solvent removal and aqueous washing .
Nitrile Formation : Use methyl 2-(bromomethyl)acrylate in acetonitrile with 4-phenylpyridine (5 hours, room temperature), yielding the product via precipitation (96% yield).
- Purity Optimization : Monitor reaction progress via TLC (EA:PE = 1:1). Post-synthesis, purify via recrystallization in ethyl acetate and confirm purity using ¹H/¹³C NMR (e.g., δ 8.88 ppm for pyridyl protons) and mass spectrometry (ESI Pos: m/z 254.17 [M-Br]⁺) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation; store in airtight containers at 4°C .
- Emergency Measures : In case of skin contact, wash with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Toxicity data remain incomplete, so treat all exposures as potentially hazardous .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Key Techniques :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.6–8.9 ppm) and nitrile carbons (δ 110–120 ppm) .
- Mass Spectrometry (ESI) : Confirm molecular weight via [M-Br]⁺ peaks .
- FT-IR : Identify C≡N stretches (~2240 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?
- Design Strategy : The pyridyl and nitrile groups act as Lewis basic sites for coordinating metal nodes (e.g., Zn²⁺, Cu²⁺). MOFs synthesized with this ligand exhibit tunable luminescence due to π-π* transitions in the aromatic system .
- Sensing Mechanism : Upon analyte binding (e.g., nitroaromatics), fluorescence quenching occurs via electron/energy transfer. Optimize sensitivity by adjusting MOF porosity (BET surface area >1000 m²/g) and ligand-metal charge transfer (LMCT) properties .
Q. How should researchers address contradictions in crystallographic data during MOF structure refinement?
- Problem-Shooting :
- Twinned Data : Use SHELXL for high-resolution refinement with TWIN/BASF commands to model overlapping lattices .
- Disorder : Apply PART/SUMP restraints to pyridyl and nitrile moieties, refining occupancy factors iteratively .
Q. What strategies enhance the hydrolytic stability of this compound-derived MOFs in aqueous environments?
- Functionalization : Post-synthetically modify the pyridyl group with hydrophobic substituents (e.g., perfluoroalkyl chains) via Sonogashira coupling .
- Structural Tuning : Use larger metal clusters (e.g., Zr₆O₄(OH)₄) to strengthen coordination bonds. Stability tests (e.g., 72-hour exposure to pH 2–12) confirm retained crystallinity (PXRD) and porosity (N₂ adsorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
